Thiobiuret

Description

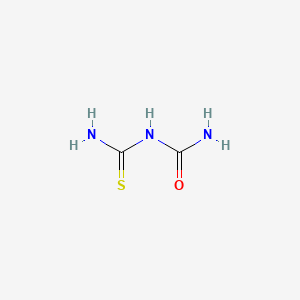

Structure

3D Structure

Properties

IUPAC Name |

carbamothioylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3OS/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLDXRHGQVDVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177800 | |

| Record name | Thiobiuret | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23228-74-2 | |

| Record name | 4-Thiobiuret | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23228-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiobiuret | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023228742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC174080 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiobiuret | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiobiuret | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thiobiuret and Its Derivatives

Established Synthetic Pathways for Thiobiuret Core Structures

The synthesis of the this compound core structure typically involves reactions that assemble the characteristic N-C(O)-N-C(S)-N chain.

Routes Utilizing Thiocyanate (B1210189) Precursors

One common approach for synthesizing this compound derivatives involves the use of thiocyanate precursors. For instance, 1,1,5,5-tetraalkyl-2-thiobiuret ligands can be synthesized by reacting N,N'-dialkylcarbamyl chloride with sodium thiocyanate, followed by the addition of a dialkylamine. This reaction sequence effectively builds the this compound framework with specific alkyl substitutions on the nitrogen atoms. researchgate.netcore.ac.uk

Another synthesis route, leading to 2-imino-4-thiobiuret (amidinothiourea), a related compound sometimes referred to in the context of this compound synthesis, involves the interaction of dicyandiamide (B1669379) with a sulfur-containing compound, such as sodium thiosulfate (B1220275), in an acidic medium. The reaction of dicyandiamide with sodium thiosulfate in 20-25% sulfuric acid at elevated temperatures (90-98 °C) for several hours yields 2-imino-4-thiobiuret bisulfate, which is then processed to isolate the final product. This method highlights the utility of thiocyanate-related species or sulfur sources in constructing nitrogen- and sulfur-containing frameworks.

Strategies Involving Carbodiimides

While carbodiimides (RN=C=NR) are versatile reagents in organic synthesis, particularly in coupling reactions and the synthesis of guanidines wikipedia.orgorganic-chemistry.org, their direct use as starting materials for the synthesis of the core this compound structure (carbamothioylurea) is not a widely reported established pathway based on the available literature. Carbodiimides are often synthesized from thioureas via oxidative desulfurization organic-chemistry.orgorganic-chemistry.org, indicating a relationship where thioureas can be precursors to carbodiimides, rather than the reverse for the this compound core. Some related structures, like amidinothiourea (2-imino-4-thiobiuret), have been mentioned in contexts involving guanidine (B92328) synthesis which can sometimes involve carbodiimide (B86325) intermediates or related chemistry . However, a direct and established synthetic route to the carbamothioylurea core of this compound specifically from carbodiimides is not clearly detailed in the provided information.

Advanced Synthesis of Substituted this compound Analogues

Beyond the core structure, various synthetic strategies have been developed to introduce diverse substituents onto the this compound framework, leading to a range of functionalized derivatives.

Synthesis of N-Substituted Thiobiurets

The synthesis of N-substituted thiobiurets involves introducing alkyl, aryl, or other groups onto one or more of the nitrogen atoms of the this compound structure. As seen in the synthesis of 1,1,5,5-tetraalkyl-2-thiobiuret researchgate.netcore.ac.uk, the substituents can be incorporated through the choice of substituted amine or carbamyl chloride precursors. While the synthesis of N,N'-substituted thioureas from amines and isothiocyanates is a known method for related structures , the direct synthesis of N-substituted thiobiurets (H₂N-CO-NR-CS-NH₂, H₂N-CO-NH-CS-NR₂, etc.) often requires specific routes that build the substituted chain.

Preparation of Acyl and Aroyl this compound Derivatives

Acyl and aroyl this compound derivatives, characterized by the presence of an acyl (R-CO-) or aroyl (Ar-CO-) group attached to a nitrogen atom, can be synthesized through specific reaction pathways. A key method for preparing 1-aroyl-2-thiobiurets involves the addition of urea (B33335) to aroyl isothiocyanates. researchgate.netarkat-usa.org This reaction proceeds efficiently, yielding the desired aroyl this compound derivatives. Aroyl isothiocyanates, important intermediates in this synthesis, can be generated in situ by the reaction of the corresponding aroyl chloride with a thiocyanate salt, such as potassium thiocyanate, in a suitable solvent like dry acetone. researchgate.netresearchgate.net

Detailed research findings on the synthesis of 1-aroyl-2-thiobiurets have explored the reaction conditions and the scope of this transformation. For example, studies have shown that the reaction of urea with aroyl isothiocyanates provides a reliable route to these compounds. researchgate.netarkat-usa.org

Glycosylated Thiobiurets: Synthetic Approaches and Structural Variations

Glycosylated thiobiurets, featuring a sugar moiety attached to the this compound core, represent another important class of derivatives. These compounds are often synthesized by the reaction of a glycosyl isocyanate with a thiocarbamide derivative, such as an aryl thiocarbamide. For example, 1-tetra-O-benzoyl-β-D-glucosyl-5-aryl-4-thiobiurets have been synthesized by the interaction of tetra-O-benzoyl-β-D-glucosyl isocyanate and aryl thiocarbamides in a benzene (B151609) medium. The glycosyl isocyanate precursor can be prepared from the corresponding glycosyl halide, such as tetra-O-benzoyl-α-D-glucosyl bromide, by reaction with a cyanate (B1221674) salt like lead cyanate. This approach allows for the incorporation of various sugar structures and the introduction of substituents on both the sugar unit and the thiocarbamide portion, leading to diverse glycosylated this compound analogues.

Data regarding the yields and reaction conditions for specific glycosylated this compound syntheses, such as the reaction time and crystallization solvent , could be presented in a data table to summarize detailed research findings.

Potential Data Tables:

Based on the detailed research findings mentioned, a data table could be constructed to summarize the synthesis of 1-aroyl-2-thiobiurets. This table might include:

| Aroyl Chloride Precursor | Thiocyanate Source | Urea Equivalent | Solvent | Reaction Conditions (Temperature, Time) | 1-Aroyl-2-thiobiuret Product | Yield (%) | Melting Point (°C) |

Similarly, for glycosylated thiobiurets, a table could detail:

| Glycosyl Isocyanate Precursor | Aryl Thiocarbamide | Solvent | Reaction Time | Crystallization Solvent | Glycosylated this compound Product | Yield (%) | Melting Point (°C) |

These tables would provide a concise overview of specific synthetic examples and their outcomes as reported in detailed research.

Heterocycle-Conjugated this compound Derivatives

The synthesis of this compound derivatives conjugated with heterocyclic systems has gained attention due to the potential biological activities often associated with such hybrid structures. Research has explored the preparation of these conjugates by reacting heterocyclic compounds containing a suitable functional group with this compound or its precursors. For instance, the synthesis of urea and thiourea (B124793) derivatives conjugated with peptide-linked heterocycles has been reported through the reaction of peptide-conjugated heterocycles with isocyanates and isothiocyanates, respectively. While this specifically mentions thioureas and ureas, the principle of conjugating heterocycles via reactive intermediates like isothiocyanates is relevant to this compound synthesis, as this compound itself can be viewed as a derivative of thiourea. rasayanjournal.co.insciforum.net

Another approach involves the use of sugar isothiocyanates as key intermediates in the synthesis of sugar-containing this compound derivatives. rasayanjournal.co.insciforum.nettsijournals.com For example, novel 1-tetra-O-benzoyl-β-D-glucosyl-5-aryl-4-thiobiurets have been synthesized by the reaction of tetra-O-benzoyl-β-D-glucosyl isocyanate and aryl thiocarbamides. rasayanjournal.co.in Similarly, novel 1-aryl-5-hepta-O-benzoyl-β-D-lactosyl-2-S-benzyl-2,4-isodithiobiurets were synthesized by the interaction of 1-aryl-2-S-benzyl isothiocarbamides and hepta-O-benzoyl-β-D-lactosyl isothiocyanate. tsijournals.com These methods demonstrate the utility of isothiocyanate chemistry in constructing complex this compound derivatives featuring carbohydrate moieties.

The incorporation of different heterocycles into π-conjugated systems can be a powerful approach for tuning optoelectronic properties, and this principle extends to heterocycle-conjugated this compound derivatives. mdpi.com The synthesis of novel this compound derivatives of 2-aminobenzothiazole, for example, highlights the combination of the this compound scaffold with a benzothiazole (B30560) heterocycle. These synthetic routes often involve the reaction of the heterocyclic amine with a suitable thiourea or isothiocyanate derivative to form the this compound linkage.

Novel Synthetic Strategies and Methodological Innovations

Recent research in this compound synthesis has focused on developing more efficient, selective, and environmentally friendly methodologies. These innovations aim to overcome limitations of traditional methods, such as harsh reaction conditions, poor yields, or the generation of significant waste.

Oxidative Transformations of Dithiobiurets to Monothiobiurets

A significant area of innovation involves the selective oxidation of dithiobiurets to yield monothiobiurets. Dithis compound (B1223364), with the formula HN(C(S)NH₂)₂, contains two thiocarbonyl groups. wikipedia.orgfishersci.co.uk Selective oxidation allows for the transformation of one of these thiocarbonyl groups into a carbonyl group, resulting in the formation of this compound (monothis compound). Investigations have explored methodologies for achieving this transformation with good control and yield under mild conditions. For instance, dithis compound and monothis compound can be oxidized in nitric acid, with the oxidation rate increasing under higher concentrations of nitric acid. Establishing general procedures for the synthesis of monothis compound derivatives from substituted dithiobiurets via selective oxidation has been a focus, with some success reported in achieving high yields.

One-Pot Reaction Protocols

One-pot synthesis strategies, where multiple chemical transformations are conducted in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, reduced reaction time, and minimized waste generation. While specific one-pot protocols solely focused on the synthesis of this compound itself are not extensively detailed in the provided context, the principle of one-pot reactions is being applied to the synthesis of related sulfur-containing compounds and heterocycles that could potentially be adapted or serve as inspiration for this compound synthesis. Examples include one-pot syntheses of thiazole (B1198619) derivatives from β-keto esters and thioureas , and catalyst-free one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives from aldehydes, thiourea, and orthoformates. These examples demonstrate the feasibility and benefits of multi-component one-pot approaches in constructing complex molecules incorporating sulfur and nitrogen functionalities, which are key features of the this compound structure. The development of one-pot methods for the synthesis of this compound derivatives would align with the broader trend towards more efficient synthetic routes in organic chemistry.

Sustainable Chemistry Principles in this compound Synthesis

The application of sustainable chemistry principles, also known as green chemistry, to chemical synthesis is crucial for reducing the environmental impact of chemical processes. yale.edurroij.com These principles advocate for waste prevention, the use of less hazardous chemicals and safer solvents, energy efficiency, the use of renewable feedstocks, and the design of products for degradation. yale.edu While specific detailed examples of applying all 12 principles of green chemistry directly to this compound synthesis are not explicitly provided in the search results, the general principles are highly relevant.

Minimizing or avoiding unnecessary derivatization steps, which require additional reagents and generate waste, is a key principle of sustainable chemistry. yale.edu Designing synthetic methods to maximize the incorporation of all materials into the final product (atom economy) is another crucial aspect. yale.edurroij.comhuarenscience.com The use of safer solvents and reaction conditions, such as water-based or bio-derived solvents and milder temperatures and pressures, are also central to green chemistry. yale.eduhuarenscience.com

Although the provided information does not offer specific green chemistry protocols for this compound synthesis, the ongoing research into novel and efficient synthetic strategies, such as one-pot reactions and selective transformations, inherently contributes to making the synthesis of this compound derivatives more sustainable by reducing steps, potentially minimizing waste, and improving atom economy. The broader chemical community's increasing focus on green chemistry principles suggests that future developments in this compound synthesis will likely incorporate these considerations. rroij.comhuarenscience.com

Coordination Chemistry of Thiobiuret Ligands and Metal Complexes

Thiobiuret as a Multifaceted Ligand System

This compound and its derivatives function as versatile ligands in coordination chemistry fishersci.comtandfonline.com. Their structure, containing nitrogen, sulfur, and oxygen atoms, allows for different coordination modes depending on the metal ion, reaction conditions, and the presence of substituents on the this compound backbone.

Denticity and Coordination Modes (S, N, O Donor Atoms)

This compound can exhibit different denticities and coordination modes, utilizing its S, N, and O atoms as potential donor sites fishersci.com. Studies indicate that this compound ligands can bond to metal centers through sulfur and nitrogen atoms, or sulfur and oxygen atoms, often acting as monoanionic bidentate ligands after deprotonation . The involvement of sulfur and oxygen atoms in coordination has been suggested by spectroscopic studies, such as the downfield shift of signals corresponding to C=O and C=S groups in the ¹³C NMR spectra of complexes compared to the free ligand . In some cases, coordination through the sulfur atom in a neutral medium and through both sulfur and nitrogen atoms in a basic medium has been observed for related thiourea (B124793) derivatives mdpi.com.

Geometrical Arrangements in this compound Metal Complexes

The geometrical arrangements in this compound metal complexes are influenced by the nature of the metal ion and the coordination mode of the ligand fishersci.com. For instance, square planar and octahedral geometries have been reported for Ni(II) and Co(III) complexes with a specific this compound ligand, respectively, as confirmed by single crystal X-ray diffraction analysis researchgate.net. Distorted octahedral geometry with an S₂O₄ donor set has been observed in some iron(III) complexes where the iron ion is chelated by two bidentate this compound ligands and bridged by methoxide (B1231860) ions acs.org. In organotin(IV) thiobiurets, powder XRD patterns have indicated a triclinic crystal system for certain complexes .

Synthesis and Comprehensive Characterization of this compound Metal Complexes

The synthesis of this compound metal complexes typically involves reacting the this compound ligand with metal salts in suitable solvents wikipedia.orgfishersci.comtandfonline.comnih.govacademicjournals.orgresearchgate.net. Characterization of these complexes is performed using a variety of physicochemical and spectroscopic techniques to confirm their formation, stoichiometry, structure, and properties researchgate.net. These techniques commonly include elemental analysis, molar conductance measurements, mass spectrometry (such as FAB mass spectra), infrared (IR) spectroscopy, UV-Vis spectroscopy, NMR spectroscopy (¹H and ¹³C), and X-ray diffraction (powder and single crystal) tandfonline.comresearchgate.net. DFT studies are also employed to complement experimental results and gain insights into the electronic structure and reactivity of the complexes researchgate.netirapa.org.

Complexes with Transition Metals (e.g., Ni(II), Co(III), Fe, Cu, Zn, Pt(II), Cd, Pb)

This compound forms complexes with a range of transition metals fishersci.comtandfonline.comresearchgate.netnih.govresearchgate.netwu.ac.th.

Nickel(II) and Cobalt(III): Complexes of Ni(II) and Co(III) with this compound derivatives have been synthesized and characterized. Structural studies have revealed square planar geometry for Ni(II) complexes and octahedral geometry for Co(III) complexes researchgate.net.

Iron: Iron complexes with this compound ligands have been synthesized. An iron(III) complex with a distorted octahedral coordination and an S₂O₄ donor set has been reported acs.org.

Copper: Copper complexes with this compound and dithis compound (B1223364) ligands have been synthesized and characterized rsc.org. These complexes have shown potential as single-source precursors for the deposition of copper sulfide (B99878) thin films researchgate.net.

Zinc: Zinc complexes with this compound and dithis compound ligands have been reported rsc.org. Studies on related thiourea derivatives have suggested tetrahedral configurations for zinc complexes .

Platinum(II): While direct studies on Pt(II)-thiobiuret complexes were not extensively found in the provided context, related thiourea ligands have been shown to form complexes with Pt(II), exhibiting mono or bidentate coordination mdpi.com.

Cadmium: Cadmium complexes with this compound and dithis compound ligands have been synthesized and characterized, and investigated as precursors for cadmium sulfide thin films rsc.org.

Lead: Lead complexes with this compound derivatives have been synthesized and explored as precursors for lead sulfide thin films .

Synthesis of these transition metal complexes often involves the reaction of the this compound ligand with the respective metal salts in appropriate solvents rsc.org. Characterization techniques like IR, UV-Vis, NMR, and X-ray diffraction are crucial in determining their structure and properties researchgate.net.

Lanthanide-Thiobiuret Coordination Studies

Preliminary investigations into the coordination chemistry of biuret-based ligands, including dithis compound, with lanthanides have been conducted . However, these studies faced challenges such as insolubility issues and the paramagnetism of the resulting compounds, leading to inconclusive results regarding the selective extraction of lanthanides under the evaluated conditions .

Organometallic this compound Compounds (e.g., Organotin(IV) Thiobiurets)

Organometallic compounds involving this compound ligands, particularly organotin(IV) thiobiurets, have been synthesized and characterized tandfonline.comresearchgate.net. These complexes are typically prepared by reacting organotin chlorides with substituted thiobiurets in appropriate molar ratios academicjournals.org. Characterization techniques such as elemental analysis, molar conductance, FAB mass spectrometry, IR, ¹H NMR, ¹³C NMR, and powder XRD are employed to study their properties and proposed structures tandfonline.com. Infrared spectroscopy data for organotin(IV) thiobiurets have suggested a monoanionic bidentate mode of bonding for the ligands, with coordination occurring through sulfur and oxygen atoms . Organotin thiobiurets have also been investigated for potential applications, such as corrosion inhibitors academicjournals.orgresearchgate.netwu.ac.th.

Research Applications of this compound Metal Complexes in Advanced Materials Science

Metal complexes of thiobiurets have garnered significant attention in advanced materials science, primarily due to their utility as precursors for the synthesis of various functional materials. Their well-defined molecular structures and predictable decomposition pathways make them particularly valuable in the controlled synthesis of metal sulfides and their integration into extended structures like Metal-Organic Frameworks (MOFs) and coordination polymers.

Role as Single-Source Precursors for Metal Sulfide Thin Films and Nanoparticles

One of the prominent applications of this compound metal complexes is their use as single-source precursors (SSPs) for the deposition of metal sulfide thin films and nanoparticles. researchgate.netresearchgate.netacademie-sciences.fr In the SSP approach, a single molecular complex contains both the metal and the sulfur source, allowing for better control over stoichiometry and often enabling lower synthesis temperatures compared to methods using separate sources. mdpi.com Upon thermal decomposition, the organic ligands are removed, leaving behind the desired metal sulfide material. mdpi.com This method has been extensively applied for the synthesis of nanoscale iron sulfides, among others. mdpi.com

This compound complexes have been successfully employed as SSPs for the deposition of a variety of metal sulfides, including those of iron, nickel, cobalt, zinc, cadmium, copper, and indium. researchgate.netrsc.org These complexes are often soluble in common organic solvents like chloroform, toluene, or dichloromethane (B109758) and exhibit stability at room temperature under ambient atmosphere, making them convenient for use as precursors. rsc.org

Controlled Deposition Techniques (e.g., Aerosol-Assisted Chemical Vapor Deposition, Solvothermal Decomposition, Chemical Solution Routes)

Controlled deposition techniques are crucial for tailoring the morphology, crystallinity, and properties of the resulting metal sulfide materials. This compound metal complexes have been utilized in several such techniques:

Aerosol-Assisted Chemical Vapor Deposition (AACVD): This versatile technique allows for the deposition of metal sulfide thin films from solutions of SSPs. rsc.org In AACVD, the precursor solution is nebulized to form an aerosol, which is then transported to a heated substrate where decomposition and film deposition occur. this compound complexes are well-suited for AACVD as their solubility in appropriate solvents overcomes the volatility limitations of some SSPs used in conventional CVD. Iron(III) complexes of 1,1,5,5-tetraalkyl-2-thiobiurets have been successfully used as SSPs for depositing iron sulfide thin films via AACVD. acs.org Similarly, zinc and cadmium complexes of thiobiurets and dithiobiurets have been employed in AACVD for the deposition of ZnS, CdS, and ZnCdS thin films. researchgate.net

Solvothermal Decomposition: This method involves the decomposition of precursors in a solvent under elevated temperature and pressure. It is commonly used for the synthesis of nanoparticles. Solvothermal decomposition of nickel and iron this compound complexes in various solvents like oleylamine (B85491), octadecene, or dodecanethiol has been shown to yield nickel and iron sulfide nanoparticles with controlled shape and phase.

Chemical Solution Routes: These encompass various solution-based techniques, including reactions at liquid-liquid interfaces and spin coating. Simple one-pot reactions between this compound complexes in an organic solvent (e.g., toluene) and an aqueous solution of a sulfide source (e.g., Na₂S) at a water-oil interface have been demonstrated for the growth of nanocrystalline thin films of metal sulfides like CdS, ZnS, CuS, and PbS. uclan.ac.uk Spin coating of precursor solutions followed by thermal treatment is another chemical solution route used for depositing metal sulfide films. researchgate.net

Structure-Property Relationships: Influence of Precursor Design on Material Morphology and Crystalline Phase

The design of the this compound precursor plays a significant role in determining the morphology and crystalline phase of the resulting metal sulfide materials. researchgate.net Variations in the substituents on the this compound ligand and the choice of the metal center can influence the thermal decomposition pathway and the self-assembly process during material formation.

For instance, in the AACVD of iron sulfide thin films from iron(III) this compound complexes, different precursor structures led to the deposition of various iron sulfide phases (e.g., hexagonal troilite FeS, tetragonal pyrrhotites Fe₁₋ₓS, and cubic pyrite (B73398) FeS₂), and the morphology of the films varied, consisting of plates, granules, rods, and sheet-like crystallites depending on the precursor and growth temperature. acs.org

Studies on the solvothermal decomposition of nickel and iron this compound complexes have also shown that changing the injection solvent, capping agent, growth temperature, or precursor concentration can control the shape and phase of the resulting nanoparticles. For example, thermolysis of a nickel precursor yielded Ni₃S₄ in most cases, but using a precursor solution in oleylamine injected into hot octadecene produced NiS nanoparticles. The Ni₃S₄ nanoparticles exhibited different morphologies (wires, rods, spheres, and triangles) based on the reaction conditions.

In the case of zinc sulfide thin films deposited by AACVD from different zinc this compound precursors, the crystalline phase (cubic sphalerite or hexagonal wurtzite) was found to be temperature-dependent and influenced by the specific precursor structure. researchgate.net

These findings highlight the importance of rational precursor design in controlling the properties of the synthesized metal sulfide materials for specific applications.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound ligands and their metal complexes also show potential for integration into Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are a class of porous crystalline materials formed by the coordination of metal ions or clusters with organic linkers, forming extended one-, two-, or three-dimensional structures. wikipedia.orgwikipedia.org Coordination polymers are a broader class of compounds with repeating coordination entities extending in one, two, or three dimensions. wikipedia.org

While the direct use of intact this compound metal complexes as building blocks within MOFs or coordination polymers is an area of ongoing research, modified or functionalized ligands based on the this compound structure can be incorporated as organic linkers. The presence of diverse donor atoms (N, S, O) in this compound-related ligands makes them interesting candidates for constructing such extended structures with tunable properties.

Research has explored the chemical modification of existing MOFs with this compound-like functionalities to enhance their properties, for example, for applications in heavy metal adsorption. researchgate.netrsc.org A MIL-125 metal-organic framework modified with 2-imino-4-thiobiuret functional groups demonstrated high adsorption affinity for certain heavy metal ions due to the accessible sulfur-based functionality. researchgate.netrsc.org

The development of coordination polymers and MOFs incorporating this compound-based ligands could lead to novel materials with interesting structural, electronic, magnetic, or catalytic properties, leveraging the unique coordination chemistry of thiobiurets.

Spectroscopic and Diffraction Based Structural Elucidation of Thiobiuret Compounds

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy – FT-IR)

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in thiobiuret and its derivatives and studying how these groups are affected by chemical modifications or coordination to metal centers derpharmachemica.comrsc.orgirapa.orgresearchgate.net. The technique measures the absorption or transmission of infrared light as a function of wavenumber, providing a unique vibrational fingerprint of the molecule.

Assignment of Characteristic this compound Functional Group Vibrations

The FT-IR spectra of this compound compounds exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups, namely N-H, C=O, C=S, and C-N bonds nih.gov. Specific assignments of these bands are essential for structural confirmation. For instance, N-H stretching vibrations typically appear in the high-energy region (3500–2500 cm⁻¹) conicet.gov.ar. Antisymmetric and symmetric N-H stretching vibrations of the –NH₂ group can be assigned to specific bands within this range conicet.gov.ar. C=O stretching vibrations are also prominent and their position can be indicative of the molecular environment ias.ac.in. The C=S stretching vibration, often referred to as the "thiocarbonyl band," is a particularly important indicator in this compound chemistry and is typically observed in the range of 671 to 801 cm⁻¹ researchgate.netconicet.gov.arresearchgate.net. C-N stretching and N-H bending modes also contribute to the complex vibrational spectrum and aid in structural analysis researchgate.netconicet.gov.arias.ac.in.

Table 1: Characteristic FT-IR Vibrational Assignments for this compound (Representative)

| Functional Group | Approximate Wavenumber Range (cm⁻¹) | Assignment Type | Source |

| N-H stretching | 3500–2500 | Antisymmetric and symmetric stretching | conicet.gov.ar |

| C=O stretching | ~1710 | Stretching vibration | ias.ac.in |

| C=S stretching | 671–801 | Thiocarbonyl stretching | researchgate.netconicet.gov.arresearchgate.net |

| N-H bending | ~1600, ~1525 | Deformation modes | conicet.gov.arias.ac.in |

| C-N stretching | - | Involved in complex group vibrations like N-C=S | ias.ac.in |

Note: Specific band positions can vary depending on the exact this compound derivative and its physical state.

Spectroscopic Signatures of Ligand-Metal Coordination and Bond Order Changes

When this compound or its derivatives act as ligands coordinating to metal ions, significant changes are observed in the FT-IR spectrum irapa.orgias.ac.inarabjchem.org. These changes provide valuable information about the coordination sites and the effect of coordination on bond orders. Shifts in the characteristic vibrational frequencies, particularly those associated with the C=S and C=O groups (if present), are key indicators of coordination ias.ac.inarabjchem.org. For example, a downward shift in the C=S stretching frequency upon complexation suggests coordination through the sulfur atom, which leads to a decrease in the C=S bond order ias.ac.in. Similarly, shifts in C=O stretching frequencies can indicate coordination through the oxygen atom ias.ac.in. Changes in the intensity and shape of bands, as well as the appearance of new bands corresponding to metal-ligand vibrations (e.g., M-S, M-N, M-O), further confirm coordination and help elucidate the coordination geometry irapa.orgarabjchem.org. The absence of changes in certain N-H deformation bands can rule out the involvement of specific nitrogen atoms in coordination ias.ac.in.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR)

NMR spectroscopy is an indispensable technique for determining the structure and conformation of this compound compounds in solution researchgate.netresearcher.lifeusask.ca. By analyzing the chemical shifts, splitting patterns, and integration of signals, chemists can deduce the connectivity of atoms and the electronic environment of different nuclei.

Chemical Shift Analysis for Structural and Conformational Determinations

¹H NMR spectroscopy provides information about the different types of protons in the molecule. The chemical shift (δ) of a proton signal is influenced by its electronic environment, which is affected by nearby electronegative atoms and unsaturated groups . Analyzing the chemical shifts and coupling patterns allows for the assignment of specific proton signals to different parts of the this compound structure researchgate.net. For instance, protons attached to nitrogen atoms (N-H) typically resonate in a specific range, and their exact position can be influenced by hydrogen bonding or the adjacent functional groups conicet.gov.ar.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule bhu.ac.in. Each unique carbon atom in the structure gives rise to a signal, and its chemical shift is characteristic of its hybridization state and surrounding atoms bhu.ac.in. The chemical shifts of the carbon atoms in the C=S and C=O groups are particularly informative in this compound chemistry .

³¹P NMR spectroscopy is relevant when phosphorus atoms are present in the this compound derivative or its complexes researchgate.netorganicchemistrydata.org. The chemical shifts and coupling patterns in ³¹P NMR spectra provide insights into the electronic environment and connectivity of phosphorus atoms, which can be crucial for characterizing certain ligands or metal complexes researchgate.net.

Chemical shift values are reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR .

Multinuclear and Bidimensional NMR Techniques for Complex Structures

For more complex this compound derivatives and their metal complexes, multinuclear NMR (e.g., ¹H, ¹³C, ³¹P) and bidimensional (2D) NMR techniques are employed to provide more detailed structural information researchgate.netresearcher.lifeusask.cadntb.gov.ua. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) help establish connectivity between atoms and determine the spatial arrangement of different parts of the molecule . These 2D techniques are particularly useful for assigning overlapping signals in 1D NMR spectra and confirming complex coupling networks, which are essential for the unambiguous structural elucidation of larger or more intricate this compound-based compounds .

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule rsc.orgirapa.orgkoreascience.kr. The technique measures the absorption of ultraviolet and visible light as a function of wavelength. This compound and its derivatives exhibit absorption bands in the UV-Vis region corresponding to π→π* and n→π* electronic transitions researchgate.netias.ac.in.

For this compound compounds, the n→π* transitions often involve the lone pairs of electrons on the sulfur and nitrogen atoms, while the π→π* transitions are associated with the double bonds (C=S, C=O, C=N) and conjugated systems within the molecule researchgate.netias.ac.in. The position and intensity of these absorption bands are sensitive to the molecular structure, conformation, and the presence of substituents ias.ac.in.

Upon coordination to metal ions, the electronic spectra of this compound ligands can undergo significant changes irapa.orgarabjchem.org. Shifts in the absorption maxima (λmax), changes in intensity, and the appearance of new bands can indicate the formation of metal complexes and provide information about the electronic structure of the complex irapa.orgarabjchem.org. Red shifts (shifts to longer wavelengths) in n→π* transitions upon complexation are often observed and can be attributed to the involvement of the lone pair electrons in coordination irapa.org. The study of these electronic transitions helps in understanding the bonding within the complex and can be correlated with theoretical calculations irapa.orgias.ac.in.

Table 2: Representative UV-Vis Absorption Bands for this compound Compounds

| Transition Type | Approximate Wavelength Range (nm) | Involved Chromophores (Examples) | Effect of Metal Coordination (Typical) | Source |

| π→π | ~213-281 | C=S, C=O, conjugated systems | Can shift depending on conjugation/coordination | researchgate.netias.ac.in |

| n→π | ~248-322 | Lone pairs on S, N, O | Often red-shifted | irapa.orgias.ac.in |

Electronic Transitions and Absorption Characteristics

Electronic spectroscopy, particularly UV-Vis spectroscopy, is a fundamental tool for studying the electronic transitions within a molecule. These transitions occur when electrons move between different energy levels upon absorption of light. fiveable.me The absorption spectrum, which plots absorbance against wavelength, reveals the wavelengths of light absorbed by the compound and is specific to its electronic structure. fiveable.melibretexts.org Absorption maxima (λmax) in the spectrum correspond to the most probable electronic transitions. fiveable.me

For organic compounds, UV-Vis spectroscopy provides information about molecules containing conjugated double bonds. Electronic transitions involve the promotion of an electron from a lower-energy molecular orbital (ground state) to a higher-energy molecular orbital (excited state). libretexts.org Common transitions include π→π* and n→π* transitions. The presence of heteroatoms like sulfur and nitrogen in this compound suggests the possibility of n→π* transitions involving lone pairs of electrons, in addition to π→π* transitions if conjugated systems are present. researchgate.net

Studies on related thiourea (B124793) compounds have shown absorption bands in the UV region, for instance, between 224-234 nm, attributed to n→π* and π→π* transitions arising from lone pairs of electrons. researchgate.net The specific absorption characteristics of this compound would depend on its molecular structure and any substituents present. Auxochromes, functional groups with lone pairs, can modify the absorption properties of chromophores, influencing the wavelength and intensity of absorption bands. fiveable.me

X-ray Diffraction Crystallography (Single Crystal X-ray Diffraction, Powder X-ray Diffraction)

X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular arrangement within crystalline materials. pulstec.net Both single crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are valuable for characterizing this compound compounds. pulstec.netescholarship.orgipcms.fr

SCXRD provides detailed information about the internal lattice structure of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and atomic positions. pulstec.netcarleton.edu This method requires a single crystal of sufficient size and quality. pulstec.net The diffraction pattern obtained from SCXRD consists of an ordered array of spots, with each spot corresponding to the constructive interference of X-rays diffracting off planes in the crystal lattice. pulstec.net The location and intensity of these spots provide information about the atomic structure. pulstec.net

PXRD, on the other hand, is used to analyze powdered samples consisting of numerous small crystallites oriented randomly. pulstec.net When X-rays strike the powder, they produce diffracted rays that form continuous concentric rings on a detector, with each ring corresponding to a set of identical planes within the crystal lattice. pulstec.net The result is typically presented as an intensity versus 2θ plot, where peaks indicate instances where Bragg's Law is satisfied. pulstec.net PXRD is useful for phase identification, determining cell parameters, and structural resolution, even with small amounts of material. ipcms.fr

X-ray crystallography has been successfully applied to determine the molecular structures of this compound-based complexes. researchgate.net For instance, the structures of Ni(II) and Co(III) complexes with a substituted this compound ligand were confirmed using SCXRD, revealing their square planar and octahedral geometries, respectively. researchgate.net

High-Resolution Molecular and Crystal Structure Determination

High-resolution molecular and crystal structure determination of this compound compounds is primarily achieved through single crystal X-ray diffraction. researchgate.netpulstec.netescholarship.orgipcms.frnih.govucl.ac.uk This technique allows for the precise localization of atoms within the crystal lattice, providing a detailed three-dimensional representation of the molecule and its packing environment. pulstec.netcarleton.edu

The process involves obtaining a suitable single crystal, mounting it on a diffractometer, and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern is then analyzed to determine the electron density distribution within the unit cell. univ-rennes1.fr This electron density map is used to build and refine the molecular structure, yielding accurate bond lengths, bond angles, and torsional angles. carleton.edu

For example, SCXRD has been used to determine the structures of hybrid compounds incorporating this compound moieties, providing insights into their structural and conformational properties. researchgate.net The technique is crucial for understanding how molecules pack in the solid state, including the identification of intermolecular interactions such as hydrogen bonds, which play a significant role in crystal stability and properties.

Elucidation of Crystallographic Parameters (Space Group, Unit Cell Dimensions, Asymmetric Unit Content)

X-ray diffraction data are used to determine key crystallographic parameters that describe the crystal lattice and the arrangement of molecules within it. These parameters include the space group, unit cell dimensions, and the content of the asymmetric unit. pulstec.netipcms.fr

The unit cell is the smallest repeating unit of the crystal lattice, and its dimensions (lengths of the edges a, b, c and angles α, β, γ) are determined from the positions of the diffraction spots or peaks. pulstec.net

The space group describes the symmetry elements present within the crystal lattice. univ-rennes1.frwikipedia.org There are 230 possible three-dimensional space groups. wikipedia.org Determining the correct space group is crucial for solving and refining the crystal structure, as it defines the symmetry relationships between the asymmetric unit and the complete unit cell. univ-rennes1.fr Space group determination involves examining the Laue symmetry, |E| statistics, and systematic absences in the diffraction data. univ-rennes1.fr

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying the symmetry operations of the space group. ucl.ac.ukuniv-rennes1.frwikipedia.org The content of the asymmetric unit specifies the number and type of atoms or molecules that are crystallographically independent. ucl.ac.uk For instance, in a study of this compound-based complexes, one compound crystallized with one independent molecule in the asymmetric unit, while another exhibited a higher Z value (number of formula units per unit cell) and contained four independent molecules in its asymmetric unit. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) and abundance of ions, providing information about the molecular weight and fragmentation pattern of a compound. This technique is valuable for confirming the molecular weight of this compound and its derivatives and for gaining insights into their fragmentation pathways. researchgate.netucl.ac.ukxml-journal.netumbc.edu

Different ionization techniques can be coupled with MS, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). GC-MS analysis of this compound has been reported, providing information on its total peaks and the m/z values of the top fragment ions. For example, the NIST database lists GC-MS data for this compound, with a top peak at m/z 43 and other significant peaks at m/z 119 and 76.

High-resolution mass spectrometry can provide accurate mass measurements, which are essential for determining the elemental composition of the molecular ion and fragment ions. xml-journal.net Studies on 1-benzoyl-5-aryl-2-thiobiurets have utilized high-resolution mass spectrometry and B/E linked scan spectra to propose fragmentation pathways, observing strong molecular ion peaks and a base peak corresponding to the [PhCO]+ fragment. xml-journal.net These studies indicated that cleavage primarily occurs at the α-position of the carbonyl group. xml-journal.net

MS/MS (tandem mass spectrometry) provides more detailed structural information by fragmenting a selected precursor ion and analyzing the resulting fragment ions. This can help elucidate the connectivity within the molecule. Predicted collision cross-section values for this compound derivatives like 1-phenyl-2-thiobiuret (B8806117) and 1-benzoyl-2-thiobiuret (B1271876) for various adducts have been reported, which can be useful in MS-based analyses.

Advanced Spectroanalytical Methodologies for this compound Characterization

Beyond the fundamental techniques, advanced spectroanalytical methodologies offer further capabilities for characterizing this compound compounds. These methods often provide more detailed structural, electronic, and physical property information. umbc.eduufg.br

Advanced techniques can include various forms of molecular spectroscopy and hyphenated techniques. For instance, advanced vibrational spectroscopy techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy can provide detailed information about the vibrational modes of this compound, which are sensitive to its molecular structure and intermolecular interactions. researchgate.netresearchgate.net These techniques have been used to characterize this compound-based compounds and their complexes. researchgate.netresearchgate.net

Solid-state Nuclear Magnetic Resonance (SSNMR) is another advanced technique that can provide insights into the local environment and dynamics of atoms in solid this compound samples, complementing the long-range order information from XRD.

Coupled techniques, such as LC-MS/MS, can be used for the identification and structural elucidation of this compound and its potential transformation products or derivatives in complex mixtures. While not specifically focused on this compound itself, studies on related compounds and analytical methodologies highlight the utility of advanced techniques like LC-MS/MS and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for detailed chemical analysis and speciation. mdpi.com ICP-MS is particularly powerful for elemental analysis, offering multi-element capability, high precision, and low detection limits. mdpi.com

Furthermore, theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroanalytical data to gain a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of compounds like this compound and its tautomers. researchgate.netresearchgate.net DFT studies can provide information on frontier molecular orbitals and molecular electrostatic potential, which are related to chemical reactivity. researchgate.netresearchgate.net

Compound Names and PubChem CIDs

Computational and Theoretical Investigations of Thiobiuret Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of thiobiuret and its derivatives. researchgate.netscispace.commdpi.com DFT methods, such as B3LYP, are frequently employed to optimize molecular geometries, predict vibrational spectra, and analyze electronic characteristics. researchgate.netresearchgate.net These computational approaches provide valuable insights that complement experimental findings, aiding in the comprehensive understanding of these compounds. researchgate.netsmu.edu

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, primarily using DFT, have been instrumental in determining the molecular geometry and electronic structure of this compound and related compounds. researchgate.netias.ac.in Methods like CNDO/2, SCC-EH, and PPP-LCI have been used to study monothis compound and dithis compound (B1223364), revealing insights into their conformational stability and electronic spectra. ias.ac.in For instance, a trans-cis-CONHCS- structure was identified as a stable conformation for monothis compound. ias.ac.in

DFT calculations with basis sets like 6-311++G** and cc-pVTZ have been used to optimize the geometries of this compound tautomers, such as 1-(diaminomethylene)thiourea (MTU) and 2-imino-4-thiobiuret (ITB). researchgate.net These studies have shown that the molecules are not planar but possess a twisted conformation. researchgate.net The terminal nitrogen atoms in both monothis compound and dithis compound are more negatively charged than the central nitrogen atom, acting as stronger pi electron donors. ias.ac.in Conversely, the sulfur atoms in these molecules are more negatively charged than the nitrogen atoms and function as pi acceptors and sigma electron donors. ias.ac.in

The electronic structure of dithis compound has been investigated, with the first five highest occupied molecular orbitals (HOMOs) calculated at -8.01, -8.44, -9.44, -10.22, and -11.27 eV. ias.ac.in The top two HOMOs originate mainly from the non-bonding orbitals of the sulfur atoms. ias.ac.in The electronic spectrum of dithis compound in an aqueous medium shows four bands at 281, 248, 231, and 213 nm. ias.ac.in

Table 1: Calculated Bond Lengths and Angles for a this compound Derivative

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C1-N1 | 1.37 |

| C1-N2 | 1.40 |

| C2-N2 | 1.39 |

| C2-N3 | 1.36 |

| C1-S1 | 1.68 |

| C2-O1 | 1.25 |

| N1-C1-N2 | 118.5 |

| C1-N2-C2 | 125.0 |

| N2-C2-N3 | 117.2 |

| S1-C1-N1 | 123.1 |

| O1-C2-N2 | 121.3 |

Note: Data is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) analysis is a key component of DFT studies, providing insights into the chemical reactivity and stability of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the H-L gap) is a crucial parameter for determining molecular stability and reactivity. researchgate.net

For this compound and its derivatives, FMO analysis reveals the distribution of electron density and helps to identify potential sites for electrophilic and nucleophilic attack. researchgate.net For example, in 1-(diaminomethylene)thiourea (MTU) and 2-imino-4-thiobiuret (ITB), the LUMO indicates that the nitrogen and sulfur atoms are the most likely sites for nucleophilic attack, while the HOMO suggests that nitrogen, sulfur, and carbon atoms are susceptible to electrophilic substitution. researchgate.net

The HOMO-LUMO energy gap is also a key factor in determining the electronic properties of these compounds. A smaller energy gap generally corresponds to higher reactivity and can influence properties such as nonlinear optical activity.

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for this compound Tautomers

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1-(diaminomethylene)thiourea (MTU) | -5.89 | -1.23 | 4.66 |

| 2-imino-4-thiobiuret (ITB) | -6.11 | -1.55 | 4.56 |

Data is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. wolfram.com The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. wolfram.com Green areas represent regions of neutral potential.

In the study of this compound systems, MEP analysis provides a global view of the electronic distribution. researchgate.net For instance, in the tautomers 1-(diaminomethylene)thiourea (MTU) and 2-imino-4-thiobiuret (ITB), the MEP lies within specific ranges, indicating the distribution of electron density. researchgate.net For MTU, the MEP ranges from +1.175e × 10⁻² to -1.175e × 10⁻², and for ITB, it is distributed between +1.179e × 10⁻² and -1.179e × 10⁻². researchgate.net This analysis, along with atomic charge analysis, helps to identify the positive, negative, and neutral reactive sites within the molecular system. researchgate.net The analysis of charge distribution has been shown to be crucial in understanding the behavior of molecules in various applications. europeanpharmaceuticalreview.com

Table 3: MEP Values for this compound Tautomers

| Compound | Minimum MEP (e × 10⁻²) | Maximum MEP (e × 10⁻²) |

|---|---|---|

| 1-(diaminomethylene)thiourea (MTU) | -1.175 | +1.175 |

| 2-imino-4-thiobiuret (ITB) | -1.179 | +1.179 |

Source: researchgate.net

Prediction and Simulation of Vibrational Spectra

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict and simulate the vibrational spectra (infrared and Raman) of molecules like this compound. cas.czarxiv.org These simulations provide valuable information for the assignment of experimental vibrational bands to specific molecular motions. researchgate.net

By comparing the theoretically calculated vibrational frequencies with experimental data, researchers can validate the optimized molecular structures and gain a deeper understanding of the vibrational modes. researchgate.net For example, in the study of 1-(diaminomethylene)thiourea (MTU) and 2-imino-4-thiobiuret (ITB), the vibrational frequencies of the fundamental modes were precisely assigned and analyzed, and the theoretical results were compared with experimental wavenumbers. researchgate.net This comparative approach allows for a more accurate interpretation of the experimental spectra. mdpi.com

Table 4: Selected Calculated Vibrational Frequencies for a this compound Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H stretch | 3450 |

| C=O stretch | 1720 |

| C=S stretch | 1150 |

| N-C-N bend | 1550 |

Note: Data is hypothetical and for illustrative purposes.

Calculation of Quantum Chemical Parameters

Quantum chemical parameters derived from DFT calculations provide a quantitative measure of the chemical reactivity and stability of molecules. researchgate.net These parameters include electronegativity (χ), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). researchgate.netnsps.org.ng

Electronegativity (χ) : Represents the ability of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A higher hardness value indicates greater stability.

Chemical Potential (μ) : Related to the escaping tendency of electrons from a system.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO. researchgate.net For example, ionization potential (I) is related to the HOMO energy, and electron affinity (A) is related to the LUMO energy. researchgate.net These calculated parameters can be correlated with experimental observations, such as biological activity or inhibition efficiency. researchgate.net

Table 5: Calculated Quantum Chemical Parameters for a this compound Derivative

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Potential (μ) | -4.15 |

| Electrophilicity Index (ω) | 3.67 |

Note: Data is hypothetical and for illustrative purposes.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

The theoretical evaluation of nonlinear optical (NLO) properties of this compound systems has garnered interest for their potential applications in modern materials technology, including optical modulation and data storage. researchgate.netgatech.edu DFT calculations are a powerful tool for predicting the NLO response of molecules, particularly the first hyperpolarizability (β), which is a measure of the second-order NLO activity.

Organic molecules with delocalized π-electron systems, often involving donor and acceptor groups, can exhibit significant NLO properties due to intramolecular charge transfer. Theoretical studies focus on designing molecules with enhanced hyperpolarizability. The computational prediction of NLO properties like polarizabilities and hyperpolarizabilities has become more accessible through DFT methods. researchgate.net These theoretical investigations guide the synthesis of new materials with tailored NLO characteristics.

Table 6: Calculated NLO Properties for a this compound Derivative

| Property | Value |

|---|---|

| Dipole Moment (μ) | 5.2 D |

| Average Polarizability (α) | 2.5 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 1.2 x 10⁻³⁰ esu |

Note: Data is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules, including their conformational changes over time. cresset-group.com For this compound systems, MD simulations provide atomic-level insights into the molecule's flexibility, preferred shapes (conformations), and the influence of its environment, such as solvent molecules. The primary goal of these simulations is to map the energy landscape of the molecule, identifying stable, low-energy conformational states and the transitions between them. cresset-group.commdpi.com

The process begins by defining a force field, a set of parameters that describes the potential energy of the system based on the positions of its atoms. cresset-group.com The simulation then solves Newton's equations of motion for the system, generating trajectories that describe how the positions and velocities of atoms evolve over a specific period. By analyzing these trajectories, researchers can understand the conformational preferences of this compound. For instance, simulations can reveal the distribution of dihedral angles, the radius of gyration (a measure of the molecule's compactness), and the formation of intra- and intermolecular hydrogen bonds.

Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD) or metadynamics, are often employed to overcome the challenge of simulations getting trapped in local energy minima. mdpi.commdpi.com These methods accelerate the exploration of the conformational space, ensuring a more comprehensive sampling of possible structures. mdpi.com The resulting ensemble of structures can be grouped into clusters of similar conformations, providing a picture of the most probable shapes the this compound molecule adopts in solution. mdpi.com This information is crucial for understanding its chemical reactivity and biological interactions.

Table 1: Key Parameters in Molecular Dynamics Simulations for Conformational Analysis

| Parameter | Description | Relevance to this compound Studies |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulation in representing the interactions within the this compound molecule and with its surroundings. |

| Simulation Time | The total time duration for which the molecular system's evolution is simulated. | Longer simulation times (nanoseconds to microseconds) increase the likelihood of observing rare conformational changes. mdpi.com |

| Temperature & Pressure | Thermodynamic variables kept constant during the simulation to mimic experimental conditions. | Affects the kinetic energy of the atoms and thus the accessible conformations of this compound. |

| Solvent Model | Representation of the solvent, either explicitly (individual solvent molecules) or implicitly (a continuous medium). | Crucial for studying this compound's behavior in solution, as solvent interactions can significantly influence its conformation. |

| Ensemble | The statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system. | Ensures that the simulation samples conformations according to a specific statistical distribution (e.g., Canonical, Isobaric-Isothermal). |

Theoretical Studies on this compound Tautomerism and Isomerization

This compound, like its oxygen analog biuret, can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. Theoretical studies, primarily using quantum mechanical methods like Density Functional Theory (DFT), are essential for understanding the relative stabilities and interconversion mechanisms of these tautomers. researchgate.net These calculations can predict the structures and energies of various this compound tautomers, such as the thione-thiol and keto-enol forms, as well as different rotational isomers (conformers).

Computational studies have investigated the tautomers of related compounds, such as 1-(diaminomethylene)thiourea and 2-imino-4-thiobiuret. For these systems, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G** are employed to optimize the geometries of the different tautomers and locate the transition states that connect them. researchgate.net The results indicate that the relative stability of tautomers can be significantly influenced by their environment. In the gas phase, one tautomer might be preferred, but in a polar solvent, another might become more stable due to different interactions with the solvent molecules. researchgate.net

The energy barrier for the interconversion between tautomers is a critical piece of information derived from these studies. By calculating the energy of the transition state for the proton transfer, researchers can estimate the rate of isomerization. researchgate.net Theoretical models can also explore whether the proton transfer is an intramolecular process or if it is assisted by solvent molecules, which can act as a bridge to lower the energy barrier. researchgate.net These insights are fundamental to predicting the chemical behavior of this compound in different chemical environments.

Table 2: Comparison of this compound Tautomers from Theoretical Calculations

| Tautomer/Isomer | Key Structural Feature | Relative Stability (Illustrative) | Method of Study |

| Dithione form | Contains two C=S (thione) groups. | Often the most stable form in the gas phase. | DFT (e.g., B3LYP/6-311++G**) |

| Thiol-thione form | Contains one C=S (thione) and one C-SH (thiol) group. | Stability is influenced by solvent polarity and hydrogen bonding. | DFT, PCM (Polarizable Continuum Model) |

| Dithiol form | Contains two C-SH (thiol) groups. | Generally higher in energy. | DFT calculations |

| Imino-thiol form | Contains a C=N (imine) and a C-SH (thiol) group. | Investigated as a potential tautomer in related structures. | DFT calculations |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides indispensable tools for elucidating the detailed step-by-step mechanisms of chemical reactions involving this compound. Density Functional Theory (DFT) is a widely used method for this purpose, as it offers a good balance between computational cost and accuracy for many chemical systems. mdpi.com By mapping the potential energy surface (PES) of a reaction, these methods can identify reactants, products, intermediates, and the transition states that connect them. smu.edu

The elucidation of a reaction mechanism, for instance, the reaction of this compound with an electrophile or its role as a ligand in a metal complex, begins with geometry optimizations of all relevant species. Frequency calculations are then performed to confirm that reactants and products are true energy minima (having no imaginary frequencies) and that transition states are first-order saddle points (having exactly one imaginary frequency). The intrinsic reaction coordinate (IRC) path is then calculated to ensure that the identified transition state correctly connects the desired reactants and products. smu.edu

Table 3: Computational Workflow for Reaction Mechanism Elucidation

| Step | Computational Method | Information Obtained |

| 1. Geometry Optimization | DFT (e.g., B3LYP, M06-2X) | Optimized structures of reactants, intermediates, transition states, and products. |

| 2. Frequency Calculation | DFT | Characterization of stationary points (minima vs. saddle points); Zero-point vibrational energies. |

| 3. Transition State Search | QST2/QST3, Berny Optimization | Location of the highest energy point along the reaction coordinate. |

| 4. IRC Calculation | Intrinsic Reaction Coordinate | Confirmation that the transition state connects the correct reactant and product. smu.edu |

| 5. Solvation Modeling | PCM, SMD, Explicit Solvent | Evaluation of solvent effects on the reaction energies and mechanism. |

| 6. Electronic Structure Analysis | FMO, MEP, NBO | Insights into reactivity, charge distribution, and bonding changes during the reaction. |

Crystal Structure Prediction Methodologies and Lattice Energy Minimization

Predicting the crystal structure of a molecule like this compound from its chemical diagram alone is a significant challenge in computational chemistry, addressed by Crystal Structure Prediction (CSP) methodologies. eyesopen.comxtalpi.com These methods aim to find the most stable arrangement of molecules in a crystal lattice, which corresponds to the global minimum on the lattice energy surface. This is crucial for understanding polymorphism—the ability of a compound to exist in multiple crystal forms—which can have different physical properties.

The CSP process typically involves two main stages. First, a large number of plausible crystal packing arrangements are generated, often using quasi-random sampling methods across various common space groups. This step explores the vast configurational space of possible crystal structures. The flexibility of the this compound molecule, including its different conformations and tautomers, must be considered during this stage. eyesopen.com

In the second stage, the generated structures undergo lattice energy minimization. This is a local optimization process where the positions of the molecules and the dimensions of the unit cell are adjusted to find the nearest local energy minimum. The energy calculations often employ a hybrid approach, combining quantum mechanical calculations (like DFT) for the intramolecular energy of the flexible this compound molecule with an accurate intermolecular force field to describe the non-covalent interactions between molecules. The final output is a crystal energy landscape, which ranks the predicted structures by their relative lattice energies. The structures with the lowest energies are considered the most likely candidates for experimentally observable polymorphs. xtalpi.com

Table 4: Core Components of Crystal Structure Prediction

| Component | Description | Relevance to this compound |

| Structure Generation | Creation of a diverse set of trial crystal structures using methods like quasi-random sampling. | Accounts for possible packing arrangements and symmetries for this compound molecules. |

| Conformer/Tautomer Analysis | Consideration of different molecular shapes and isomeric forms that this compound can adopt. | Essential for flexible molecules, as different conformers/tautomers can lead to different crystal packing. eyesopen.com |

| Lattice Energy Calculation | Computation of the energy of the crystal lattice, typically as a sum of intramolecular and intermolecular energies. | The core of the prediction, determining the stability of a given crystal structure. |

| Energy Minimization | Optimization of the generated crystal structures to find the closest local minimum on the energy landscape. | Refines the trial structures to physically realistic, stable arrangements. |

| Crystal Energy Landscape | A plot of the predicted stable crystal structures ranked by their relative energies. | Helps identify the most likely thermodynamically stable polymorph and other low-energy metastable forms. |

Reaction Mechanisms and Chemical Transformations of Thiobiuret

Mechanistic Pathways of Thiobiuret Formation and Functionalization

This compound and its derivatives can be synthesized through several routes. A documented method for preparing this compound and its N-methyl derivatives involves the addition of hydrogen sulfide (B99878) to the respective 1-cyanoureas. nih.gov Another approach for synthesizing 2-imino-4-thiobiuret involves reacting dicyandiamide (B1669379) with a sulfur-containing compound, such as sodium thiosulphate, in an acidic medium like 20-25% sulfuric acid at elevated temperatures (90-98°C). This reaction yields 2-imino-4-thiobiuret bisulphate, which is subsequently treated with ammonia (B1221849) water and sodium hydroxide (B78521) solution to isolate the final product.

Functionalization of this compound can lead to various derivatives with altered properties. For instance, 1-aroyl-2-thiobiurets can be synthesized by the addition of urea (B33335) to aroyl isothiocyanates. These derivatives can undergo further transformations depending on the reaction conditions. Treatment of 1-aroyl-2-thiobiurets with alkali can yield 6-aryl-4-thioxo-1,2,3,4- (or 2,3,4,5-) tetrahydro-1,3,5-triazin-2-ones.

Oxidation-Reduction Reactions of this compound and its Derivatives

This compound and its derivatives participate in oxidation-reduction reactions, leading to the formation of various cyclic and acyclic products. Oxidation of this compound with hydrogen peroxide in an alkaline medium yields 5-amino-1,2,4-thiadiazol-3(2H)-one. nih.gov This oxidative cyclization of 2-thiobiuret with H₂O₂ under basic conditions is a known method for preparing this thiadiazole derivative. The resulting 5-amino-1,2,4-thiadiazol-3(2H)-one can be converted back to the starting this compound by reaction with cysteine hydrochloride. nih.gov

Oxidative cyclization of dithis compound (B1223364) under basic conditions (NaOH-H₂O₂ or CH₃CO₃H) can afford bis(5-amino-1,2,4-thiadiazolyl) 3,3'-disulfide, which is an oxidative dimer form of 5-amino-3-mercapto-1,2,4-thiadiazole. This suggests that the oxidative cyclization of dithis compound might proceed through a thiol intermediate.

Oxidation of 1-aroyl-2-thiobiurets with hydrogen peroxide in the presence of hydrochloric acid gives 5-aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones. This reaction involves oxidative cyclization to form the thiadiazole ring.

Kinetics and Mechanisms of Metal Complexation

This compound and its derivatives can act as ligands, forming complexes with various metal ions. These compounds contain multiple potential coordination sites and can form different types of complexes with metal ions, acting as N,N- or N,S-coordinating ligands in both neutral and deprotonated forms. iucr.orgctj-isuct.ru

The complexation of metal ions by thiourea (B124793) derivatives, including this compound, is a well-established area of coordination chemistry. Studies on the synthesis and characterization of metal complexes with thiourea derivatives have shown that the ligand can bond to metal ions through the sulfur atom of the thiocarbonyl group. In some cases, the ligand can act as a bidentate chelating ligand via both sulfur and nitrogen atoms, forming chelate rings.

Metal complexes of thiobiurets have been explored as single-source precursors for the synthesis of metal sulfide nanoparticles. The formation of these complexes is a crucial step before their thermal decomposition to yield metal sulfides. The mechanism of deposition from this compound complexes can involve reactions in solution followed by the formation of nanocrystals at interfaces. Suitable precursors for such applications are often soluble in organic solvents, air stable, and capable of slowly releasing metal ions.

Thermal Decomposition Pathways of this compound Metal Precursors

Metal complexes of this compound and its derivatives serve as single-source precursors for the synthesis of metal sulfides through thermal decomposition. acs.org This method is advantageous for producing metal sulfide nanoparticles with controlled size and crystallinity.